N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide is a chemical compound with the molecular formula C11H16N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide typically involves the reaction of 2-hydroxybenzylamine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Hydroxybenzylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential in the development of therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by modulating the expression of apoptosis-related markers such as Bax, Bcl-2, and caspase-3 . The compound’s hydroxyl and amine groups play crucial roles in its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Shares the hydroxyphenyl group but lacks the additional ethylamine moiety.
2-(2-hydroxyphenyl)ethylamine: Contains the ethylamine group but lacks the acetamide functionality.
Uniqueness
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide is unique due to the presence of both the hydroxyphenyl and acetamide groups, which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit significant biological effects.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-9(14)13-7-6-12-8-10-4-2-3-5-11(10)15/h2-5,12,15H,6-8H2,1H3,(H,13,14) |
InChI Key |
VQFYYXRMOIZLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.